molecular formula C18H19NO4 B5874461 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dimethylphenoxy)acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dimethylphenoxy)acetamide

Cat. No. B5874461
M. Wt: 313.3 g/mol
InChI Key: PQWWRKBSOTVRCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dimethylphenoxy)acetamide, also known as DBAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dimethylphenoxy)acetamide has been shown to have potential therapeutic applications in various fields of scientific research. One of the most promising applications is in the treatment of cancer. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dimethylphenoxy)acetamide has been found to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dimethylphenoxy)acetamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dimethylphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and survival. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dimethylphenoxy)acetamide has been shown to inhibit the Akt/mTOR pathway, which is a key regulator of cell growth and proliferation. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dimethylphenoxy)acetamide has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dimethylphenoxy)acetamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dimethylphenoxy)acetamide inhibits the growth of cancer cells, induces apoptosis, and inhibits the production of inflammatory cytokines. In vivo studies have shown that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dimethylphenoxy)acetamide reduces tumor growth and inflammation in animal models.

Advantages and Limitations for Lab Experiments

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dimethylphenoxy)acetamide has several advantages for lab experiments. It is relatively easy to synthesize, and it can be obtained in high purity. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dimethylphenoxy)acetamide has been shown to be stable under various conditions, making it a suitable compound for long-term storage. However, one limitation of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dimethylphenoxy)acetamide is that it has low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dimethylphenoxy)acetamide. One potential avenue is to investigate the use of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dimethylphenoxy)acetamide in combination with other anticancer agents to enhance its therapeutic efficacy. Additionally, more research is needed to fully understand the mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dimethylphenoxy)acetamide and to identify its molecular targets. Finally, further studies are needed to determine the safety and toxicity of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dimethylphenoxy)acetamide in vivo, which will be critical for its eventual clinical translation.
Conclusion
In conclusion, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dimethylphenoxy)acetamide is a promising compound that has potential therapeutic applications in various fields of scientific research. Its ability to inhibit cancer cell growth and induce apoptosis, as well as its anti-inflammatory properties, make it a promising candidate for the treatment of cancer and inflammatory diseases. Further research is needed to fully understand the mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dimethylphenoxy)acetamide and to identify its molecular targets, as well as to determine its safety and toxicity in vivo.

Synthesis Methods

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dimethylphenoxy)acetamide is synthesized by reacting 3,4-dimethylphenol with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, followed by amidation with acetic anhydride and N,N-dimethylformamide. The resulting product is purified by recrystallization to obtain N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dimethylphenoxy)acetamide in high purity.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-12-3-5-15(9-13(12)2)23-11-18(20)19-14-4-6-16-17(10-14)22-8-7-21-16/h3-6,9-10H,7-8,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWWRKBSOTVRCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OCCO3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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